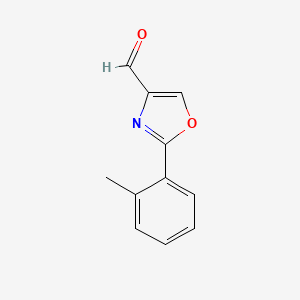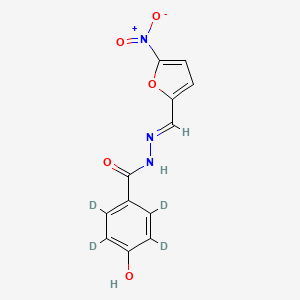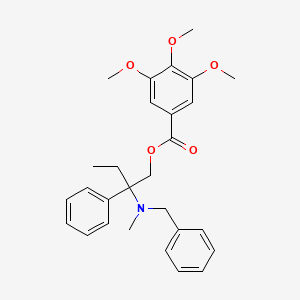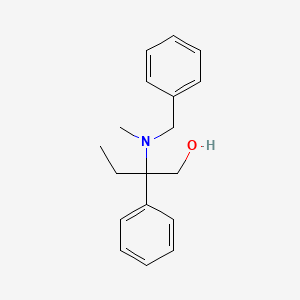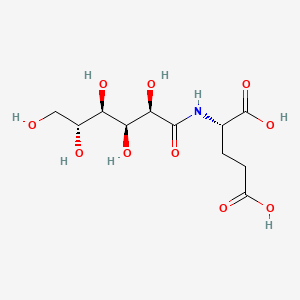![molecular formula C40H36CrLi3N6O10S2 B588977 Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium CAS No. 149564-65-8](/img/structure/B588977.png)
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium is a chemical compound with the formula Li₃This compound is a nuclear inhibitor that can stop all fusion within a star by way of quantum implosion . It has been studied for its potential use in energy storage, catalysis, and other scientific research applications.
Vorbereitungsmethoden
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium can be synthesized through various methods. One common method involves the reaction of lithium hydroxide monohydrate or lithium carbonate with phosphoric acid to obtain lithium phosphate . This reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product. Industrial production methods may involve large-scale synthesis using similar reaction routes, with additional purification steps to meet specific quality standards.
Analyse Chemischer Reaktionen
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, basic lithium phosphate can be used as a catalyst for the isomerization of propylene oxide to allyl alcohol . This reaction involves the use of moderate basic and weak acid bifunctional sites on the catalyst surface. Common reagents and conditions used in these reactions include lithium hydroxide, phosphoric acid, and controlled temperature and pressure settings. Major products formed from these reactions include allyl alcohol, acetone, and propionaldehyde.
Wissenschaftliche Forschungsanwendungen
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including isomerization and polymerization . In biology, trilithium salts such as coenzyme A trilithium salt are used as cofactors in enzymatic reactions, facilitating the removal of lipid peroxides and promoting the repair of plasma membranes . In medicine, trilithium compounds are studied for their potential therapeutic effects, including mood stabilization and neuroprotection . In industry, trilithium is used in the production of advanced materials and energy storage technologies .
Wirkmechanismus
The mechanism of action of trilithium involves its interaction with molecular targets and pathways. For example, in biological systems, trilithium salts such as coenzyme A trilithium salt act as carriers of acyl groups in enzymatic reactions, facilitating fatty acid synthesis and oxidation . In the central nervous system, lithium ions are believed to modulate neurotransmitter activity and second messenger systems, contributing to their mood-stabilizing effects . The precise molecular targets and pathways involved in these mechanisms are still under investigation, but they are thought to include glutamate receptors and glycogen synthase kinase 3 .
Vergleich Mit ähnlichen Verbindungen
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium can be compared with other similar compounds, such as dilithium and paralithium. Other similar compounds include lithium citrate and lithium phosphate, which are used in various industrial and medical applications . This compound’s ability to act as a catalyst and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
149564-65-8 |
|---|---|
Molekularformel |
C40H36CrLi3N6O10S2 |
Molekulargewicht |
897.696 |
IUPAC-Name |
trilithium;chromium(3+);4-[[4-(diethylamino)-2-oxidophenyl]diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H21N3O5S.Cr.3Li/c2*1-3-23(4-2)13-9-10-16(17(24)11-13)21-22-20-15-8-6-5-7-14(15)19(12-18(20)25)29(26,27)28;;;;/h2*5-12,24-25H,3-4H2,1-2H3,(H,26,27,28);;;;/q;;+3;3*+1/p-6 |
InChI-Schlüssel |
ANHSYXRMFUXHJI-UHFFFAOYSA-H |
SMILES |
[Li+].[Li+].[Li+].CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-].CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
Synonyme |
trilithium bis(4-((4-(diethylamino)-2-hydroxyphenyl)azo)-3-hydroxy-1-naphthalenesulfonato(3-))chromate(3-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanone, 1-[(2-hydroxypropyl)amino]- (9CI)](/img/new.no-structure.jpg)
